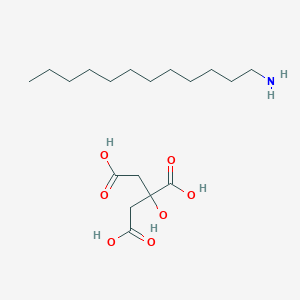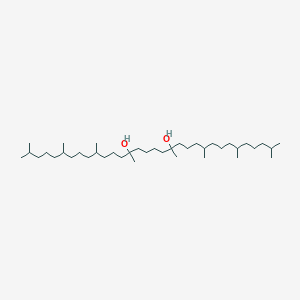![molecular formula C18H22O8 B14317453 Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol CAS No. 112096-01-2](/img/structure/B14317453.png)
Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol is a complex organic compound characterized by its unique structure, which includes both acetic acid and a phenyl group substituted with hydroxypropynyl and dimethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl ring with the desired substituents. This can be achieved through:
Alkylation Reactions: Introducing the hydroxypropynyl group via alkylation of a phenol derivative.
Methoxylation: Adding methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetylation: The final step involves acetylation to introduce the acetic acid moiety, often using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s reactivity and properties.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups on the phenyl ring.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of hydroxy and methoxy groups is particularly significant in modulating biological activity.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for the design of molecules that can interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
作用机制
The mechanism by which acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxypropynyl group can form hydrogen bonds, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol
- Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. The combination of hydroxypropynyl and dimethoxy groups provides a distinct set of chemical and biological properties, differentiating it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
112096-01-2 |
|---|---|
分子式 |
C18H22O8 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H14O4.2C2H4O2/c1-17-13-9-11(5-3-7-15)12(6-4-8-16)10-14(13)18-2;2*1-2(3)4/h9-10,15-16H,7-8H2,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
VMQKAODLBSQGOF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.COC1=C(C=C(C(=C1)C#CCO)C#CCO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



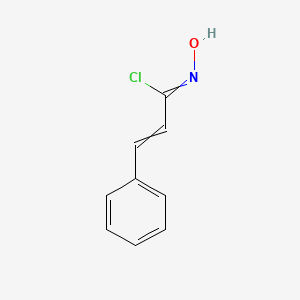
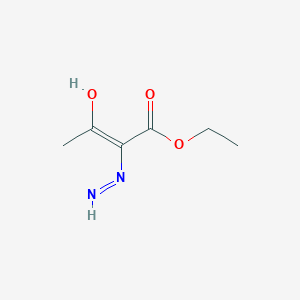
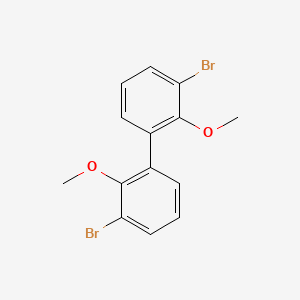

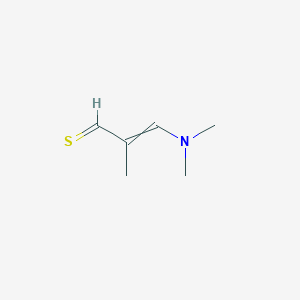
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
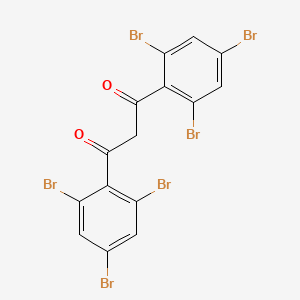
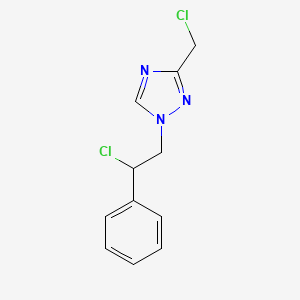
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
phosphanium bromide](/img/structure/B14317438.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
